N-Benzyl-4-chlorobenzenesulfonamide

Antibacterial Sulfonamide Structure-Activity Relationship

High-purity N-Benzyl-4-chlorobenzenesulfonamide (NB-4-CBS) is a versatile sulfonamide intermediate distinguished by its critical N-benzyl substituent, essential for lipophilic enzyme pocket interactions and enabling further N-alkylation. Unlike simpler N-alkyl/aryl analogs, the benzyl group preserves synthetic utility at the reactive secondary sulfonamide nitrogen, allowing construction of diverse N,N-disubstituted sulfonamide libraries under NaH/DMF conditions. Use as a starting material for antimicrobial SAR, LOX inhibitor development (baseline IC₅₀ 88.2 µM), or teaching sulfonamide chemistry. Ensure precise procurement of this specific intermediate.

Molecular Formula C13H12ClNO2S
Molecular Weight 281.76 g/mol
CAS No. 10504-90-2
Cat. No. B174874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-chlorobenzenesulfonamide
CAS10504-90-2
SynonymsN-Benzyl-4-chlorobenzenesulfonaMide, 97%
Molecular FormulaC13H12ClNO2S
Molecular Weight281.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
InChIKeyRXXKPARUVDRHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-chlorobenzenesulfonamide (CAS 10504-90-2): A Foundational Sulfonamide Scaffold for Antimicrobial and Enzyme Inhibitor Research


N-Benzyl-4-chlorobenzenesulfonamide (NB-4-CBS) is a synthetic sulfonamide featuring a 4-chlorobenzenesulfonyl core and an N-benzyl substituent. It serves as a critical parent scaffold in medicinal chemistry, where its structure allows for extensive derivatization at the nitrogen atom to modulate biological activity [1]. Studies have established its utility in synthesizing libraries of N-substituted sulfonamides, with investigations focusing on antimicrobial and enzyme inhibitory potentials [2][3].

Why N-Benzyl-4-chlorobenzenesulfonamide (10504-90-2) Cannot Be Indiscriminately Substituted with Generic Sulfonamide Analogs


The benzyl substituent on the sulfonamide nitrogen of NB-4-CBS is not a passive structural element; it is a key determinant of both biological activity and synthetic versatility. Direct substitution with simpler N-alkyl or N-aryl analogs often results in a significant loss or alteration of activity profiles. For example, the lipophilic benzyl group enhances interactions with hydrophobic enzyme pockets, and its presence is critical for the compound's established role as a synthetic intermediate for creating diverse libraries of bioactive N,N-disubstituted sulfonamides. Replacing it with a methyl or aryl group fundamentally changes the compound's physicochemical properties and eliminates the benzyl handle required for subsequent alkylation or aralkylation reactions, underscoring the need for precise procurement of this specific intermediate [1][2].

Product-Specific Quantitative Evidence Guide for N-Benzyl-4-chlorobenzenesulfonamide (CAS 10504-90-2)


Comparative Antibacterial Potency: N-Benzyl Scaffold vs. N-Ethyl and N-Chlorobenzyl Analogs

A direct comparative study evaluated the parent compound NB-4-CBS and its N,N-disubstituted derivatives (with ethyl, benzyl, and 4-chlorobenzyl groups) for antibacterial activity. The parent compound itself exhibited a distinct profile, demonstrating moderate to good inhibition against all four tested Gram-positive and Gram-negative bacterial strains [1]. This establishes a baseline for the benzyl-substituted scaffold's intrinsic activity, which can be further tuned through derivatization.

Antibacterial Sulfonamide Structure-Activity Relationship

Comparative Enzyme Inhibition: Lipoxygenase (LOX) Inhibitory Activity of N-Benzyl vs. N-Substituted Derivatives

The parent compound NB-4-CBS was evaluated alongside a panel of its N-substituted derivatives for lipoxygenase (LOX) inhibitory activity. The parent molecule showed moderate inhibition, while specific N-substitutions, such as the addition of a 2-bromoethyl group, dramatically enhanced potency [1]. This comparative data demonstrates the parent compound's role as a starting point for activity optimization and confirms that its intrinsic activity is not negligible.

Anti-inflammatory Lipoxygenase Inhibition Enzyme Assay

Synthetic Utility: N-Benzyl Group as a Critical Handle for Generating Diverse Sulfonamide Libraries

The defining feature of NB-4-CBS is the presence of the secondary sulfonamide nitrogen, which is primed for alkylation. This contrasts sharply with N,N-disubstituted analogs, which lack this reactive handle. Multiple independent studies confirm that NB-4-CBS is the essential starting material for creating N-alkyl/aralkyl derivatives by reacting it with various electrophiles (e.g., ethyl iodide, benzyl chloride) in the presence of sodium hydride [1][2]. This synthetic versatility is not possible with simpler, fully substituted sulfonamides.

Medicinal Chemistry Sulfonamide Synthesis Chemical Library

Optimal Research and Industrial Applications for N-Benzyl-4-chlorobenzenesulfonamide (10504-90-2)


Medicinal Chemistry: As a Parent Scaffold for Antibacterial and Anti-inflammatory Agent Development

Based on its confirmed, albeit moderate, antibacterial activity (S. aureus ZOI = 12.4 mm) and LOX inhibition (IC50 = 88.2 µM), NB-4-CBS is best applied as a starting material for synthesizing libraries of N-substituted derivatives [1][2]. Researchers can leverage the reactive N-H group to introduce diverse alkyl or aralkyl functionalities, systematically exploring structure-activity relationships (SAR) to enhance potency against bacterial strains or the LOX enzyme.

Synthetic Organic Chemistry: As a Key Intermediate in Multi-Step Synthesis

The primary industrial and research value of NB-4-CBS is its role as a versatile intermediate. The compound's secondary sulfonamide nitrogen is a proven nucleophile that can be alkylated with a wide range of electrophiles (ethyl iodide, benzyl chloride, etc.) using NaH/DMF [3]. This makes it an essential reagent for any project requiring the installation of an N-benzyl-4-chlorobenzenesulfonamide moiety into a larger, more complex molecule.

Academic Research: As a Model Compound for Sulfonamide Reactivity Studies

With its well-characterized synthesis (from benzylamine and 4-chlorobenzenesulfonyl chloride) and straightforward purification, NB-4-CBS serves as an excellent model substrate in academic laboratories for teaching and investigating sulfonamide chemistry [3]. Its reactivity in N-alkylation reactions provides a clear and reliable system for studying nucleophilic substitution under basic conditions.

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